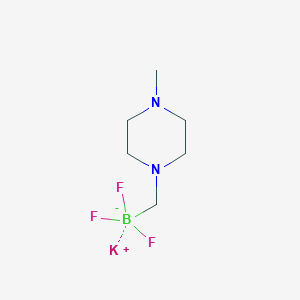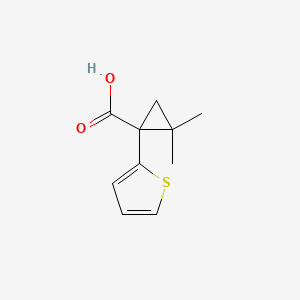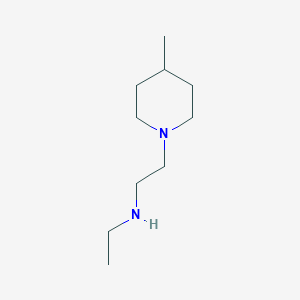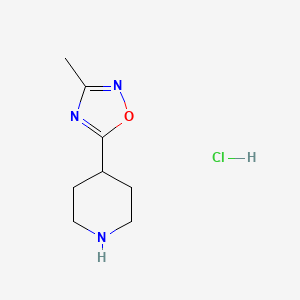
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Descripción general
Descripción
The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a derivative of the 1,2,4-oxadiazole class of heterocyclic compounds . The 1,2,4-oxadiazole ring serves as the main core in a wide range of therapeutics . The empirical formula of the compound is C10H17N3O·HCl . The molecular weight is 231.72 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including “4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride”, involves the use of piperidones as precursors to the piperidine ring . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis
The InChI code for the compound is1S/C8H13N3O.ClH/c1-6-10-8 (12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H . This indicates the presence of a piperidine ring and a 1,2,4-oxadiazole ring in the structure. Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight is 231.72 . The InChI code is1S/C8H13N3O.ClH/c1-6-10-8 (12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H .
Aplicaciones Científicas De Investigación
-
Anti-Infective Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .
- Results : The evaluation of in vivo toxicity in mice revealed this compound as non-toxic to mice at the concentration of 100 mg/kg .
-
Bioactive Compounds
- Field : Organic Chemistry
- Application : 1,2,4-oxadiazole is an essential motif in drug discovery represented in many experimental, investigational, and marketed drugs .
- Method : The experimental procedure proposed by Gangloff, Rice, and colleagues has not changed significantly since then, and it has been used “as is” in the laboratory practice for the preparation of many pharmaceutically relevant scaffolds containing the 1,2,4-oxadiazole ring .
- Results : The application of MWI demonstrated several advantages in comparison with the classical synthetic strategies, e.g., remarkably short reaction time, high yields and simple purification .
-
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-oxadiazoles have been synthesized as potential anticancer agents .
- Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .
- Results : The evaluation of in vivo toxicity in mice revealed this compound as non-toxic to mice at the concentration of 100 mg/kg .
-
Vasodilator
- Field : Pharmacology
- Application : 1,2,4-oxadiazoles have been used as vasodilators .
- Method : The experimental procedure proposed by Gangloff, Rice, and colleagues has not changed significantly since then, and it has been used “as is” in the laboratory practice for the preparation of many pharmaceutically relevant scaffolds containing the 1,2,4-oxadiazole ring .
- Results : The application of MWI demonstrated several advantages in comparison with the classical synthetic strategies, e.g., remarkably short reaction time, high yields and simple purification .
-
Anticonvulsant
- Field : Pharmacology
- Application : 1,2,4-oxadiazoles have been used as anticonvulsants .
- Method : The experimental procedure proposed by Gangloff, Rice, and colleagues has not changed significantly since then, and it has been used “as is” in the laboratory practice for the preparation of many pharmaceutically relevant scaffolds containing the 1,2,4-oxadiazole ring .
- Results : The application of MWI demonstrated several advantages in comparison with the classical synthetic strategies, e.g., remarkably short reaction time, high yields and simple purification .
-
Antidiabetic
- Field : Pharmacology
- Application : 1,2,4-oxadiazoles have been used as antidiabetic agents .
- Method : The experimental procedure proposed by Gangloff, Rice, and colleagues has not changed significantly since then, and it has been used “as is” in the laboratory practice for the preparation of many pharmaceutically relevant scaffolds containing the 1,2,4-oxadiazole ring .
- Results : The application of MWI demonstrated several advantages in comparison with the classical synthetic strategies, e.g., remarkably short reaction time, high yields and simple purification .
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSYIKRBUQPSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
CAS RN |
795310-80-4 | |
| Record name | 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine](/img/structure/B1419356.png)
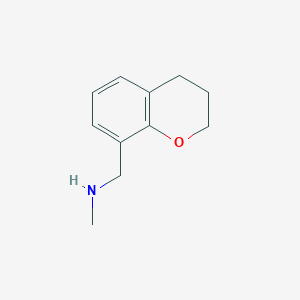
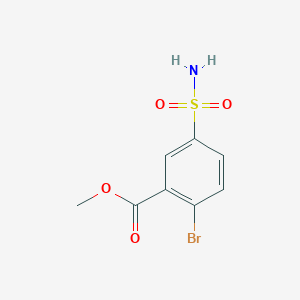
![1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1419360.png)
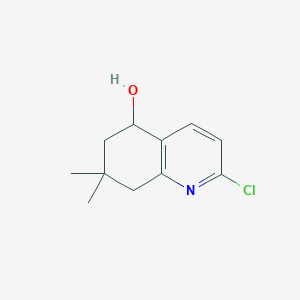
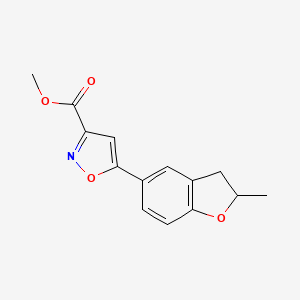
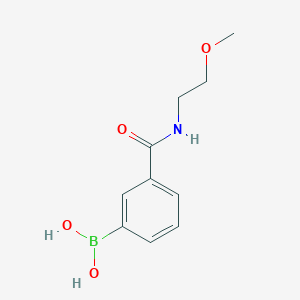

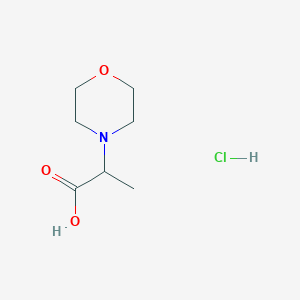
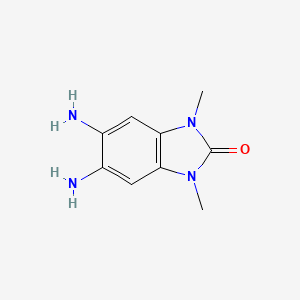
![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
